molecular formula C21H18N2OS B2418483 3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105236-39-2

3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2418483
CAS No.: 1105236-39-2
M. Wt: 346.45
InChI Key: HCBKKQJIURGSDI-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a benzyl and a phenyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2-aminothiophene and benzyl bromide as the primary starting materials.

    Cyclization: The reaction proceeds through a cyclization process where 2-aminothiophene reacts with benzyl bromide in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Formation of Intermediate: This reaction forms an intermediate, which is then subjected to further cyclization with phenyl isocyanate under reflux conditions to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysts: Employing catalysts to enhance the reaction rate and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine compounds.

Scientific Research Applications

3-(2,5-Dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar biological activities.

    7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one: Lacks the dimethylbenzyl group but shares the core structure.

    2,5-Dimethylbenzylthieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but with different substituents.

Uniqueness

3-(2,5-Dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both the 2,5-dimethylbenzyl and phenyl groups, which enhance its chemical stability and biological activity. These substituents contribute to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-8-9-15(2)17(10-14)11-23-13-22-19-18(12-25-20(19)21(23)24)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBKKQJIURGSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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